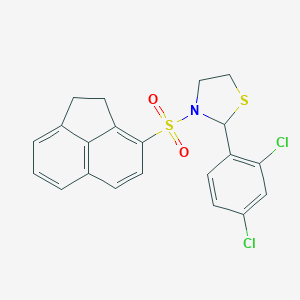![molecular formula C28H25N3O4S2 B289235 N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of cyclopenta[b]thiophene derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. Moreover, it has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments include its potent anticancer, anti-inflammatory, and antimicrobial properties. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Optimization of its synthesis method to improve its yield and purity.
3. Development of novel derivatives with improved pharmacological properties.
4. Evaluation of its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
5. Investigation of its potential as a diagnostic tool for cancer detection and monitoring.
In conclusion, N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a promising compound with potential applications in medicinal chemistry. Its potent anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps, including the condensation of 2-aminobenzoylthiophene with thienylcarbonyl chloride, followed by the reaction with 4-ethoxyaniline and cyclopenta[b]thiophene-3-carboxylic acid. The final product is obtained after purification and characterization by various spectroscopic techniques.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been shown to possess anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C28H25N3O4S2 |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-2-[[2-(thiophene-2-carbonylamino)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C28H25N3O4S2/c1-2-35-18-14-12-17(13-15-18)29-27(34)24-20-8-5-10-22(20)37-28(24)31-25(32)19-7-3-4-9-21(19)30-26(33)23-11-6-16-36-23/h3-4,6-7,9,11-16H,2,5,8,10H2,1H3,(H,29,34)(H,30,33)(H,31,32) |
Clé InChI |
AQGNXZANOCEMLF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CS5 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
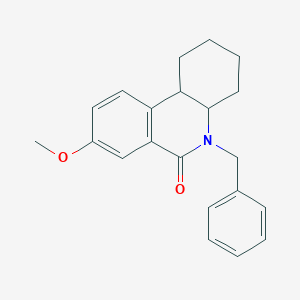
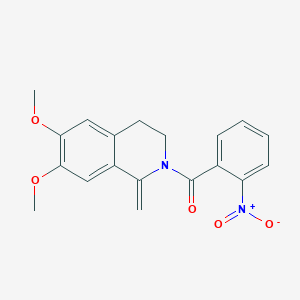

![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
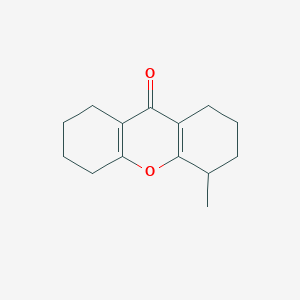
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)
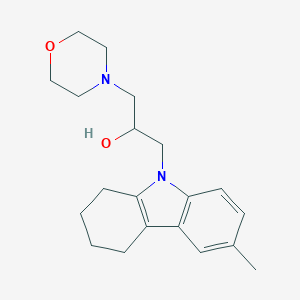
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)
